

AMBERLITE™ MB-150: A Technical Guide to Safe Handling and Experimental Use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMBERLITE MB-150

Cat. No.: B1166884

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMBERLITE™ MB-150 is a high-quality, ionically equilibrated mixed-bed ion-exchange resin. It is composed of a strong acid cation exchanger and a strong base, type 1 anion exchanger, supplied as moist, spherical beads in a 1:1 cation to anion equivalent ratio.[\[1\]](#)[\[2\]](#) This resin is widely utilized in laboratories for applications requiring high-purity, deionized water, such as in the preparation of solutions for sensitive analytical techniques like 2D gel electrophoresis, and as a support matrix for enzyme immobilization.[\[3\]](#)[\[4\]](#) Its primary function is the removal of dissolved ionic impurities from aqueous solutions.[\[5\]](#)

This technical guide provides a comprehensive overview of the safety precautions, handling procedures, and key experimental protocols associated with AMBERLITE™ MB-150, designed for professionals in research and development.

Safety and Hazard Information

AMBERLITE™ MB-150 is classified as causing serious eye irritation (Hazard Statement H319).[\[6\]](#) While it is generally considered non-hazardous for transport, appropriate safety measures must be observed to minimize risks in a laboratory setting.[\[5\]](#)

GHS Classification and Precautionary Statements

- Hazard Class: Eye Irritation, Category 2A.

- Signal Word: Warning.
- Hazard Statement: H319 - Causes serious eye irritation.[\[6\]](#)
- Precautionary Statements:
 - P264: Wash skin thoroughly after handling.[\[6\]](#)
 - P280: Wear protective gloves/eye protection/face protection.[\[6\]](#)
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[6\]](#)
 - P337 + P313: If eye irritation persists: Get medical advice/attention.[\[6\]](#)

First-Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.[\[6\]](#)
- Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes.
- Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration.
- Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. If conscious, rinse mouth with water and drink two glasses of water.

Fire-Fighting Measures

- Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
- Specific Hazards: The material may be combustible at high temperatures.[\[7\]](#) Hazardous combustion products may include carbon monoxide and carbon dioxide.

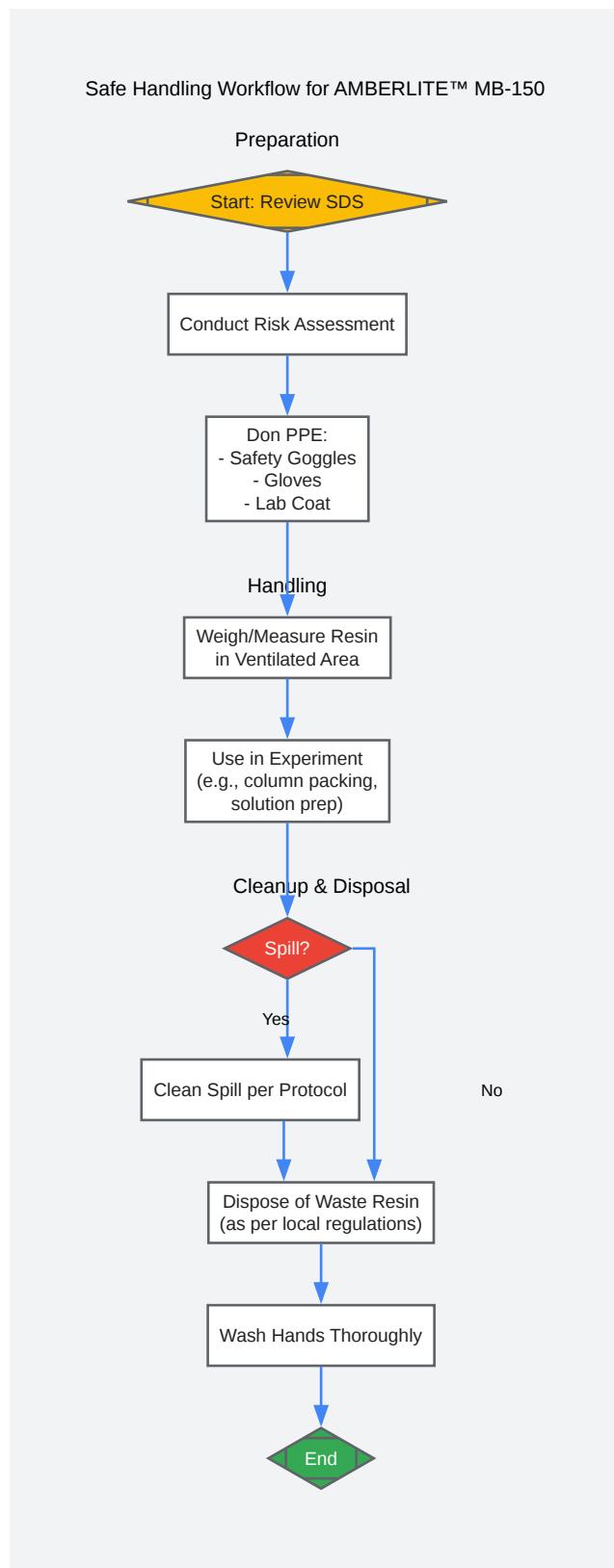
- Protective Equipment: Fire-fighters should wear appropriate protective equipment and self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.

Accidental Release Measures

- Personal Precautions: Wear appropriate personal protective equipment (see Section 2.1). Avoid dust formation. Floors may be slippery; use care to avoid falling.
- Environmental Precautions: Prevent entry into sewers, water courses, basements, or confined areas.
- Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.

Handling and Storage

Proper handling and storage of AMBERLITE™ MB-150 are crucial for maintaining its performance and ensuring laboratory safety.


Personal Protective Equipment (PPE)

A risk assessment should be conducted before use to determine the necessary PPE. The following are general recommendations:

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[\[6\]](#)
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: Not normally required under well-ventilated conditions. If dust is generated, a NIOSH-approved respirator for dusts should be used.

Safe Handling Workflow

The following diagram illustrates the general workflow for the safe handling of AMBERLITE™ MB-150 in a laboratory setting.

[Click to download full resolution via product page](#)

Caption: A flowchart outlining the key steps for safely handling AMBERLITE™ MB-150.

Storage and Incompatibilities

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[1\]](#)
- Incompatible Materials: Avoid contact with strong oxidizing agents, such as nitric acid. Mixing ion-exchange resins with strong oxidizers can lead to violent, exothermic, and potentially explosive reactions.[\[1\]](#)[\[2\]](#)

Quantitative Data

The following tables summarize the available quantitative data for AMBERLITE™ MB-150.

Table 1: Physical and Chemical Properties

Property	Value	Reference
Physical Form	Moist spherical beads	[1] [2]
Ionic Form (as shipped)	Hydrogen/Hydroxide (H+/OH-)	[1] [2]
Cation to Anion Ratio	1:1 (equivalent)	[1] [2]
Volumetric Composition	40% cation / 60% anion	[1] [2]
Moisture Content	~60% (maximum)	[1] [2]
Shipping Weight	~43 lb/cu ft	[1] [2]
Particle Size (Effective)	~0.55 mm	[1] [2]
Uniformity Coefficient	≤ 1.7	[1] [2]
Fines Content	~0.4% (< 50 mesh)	[1] [2]
Chemical Stability	Insoluble in water, dilute acids/bases, common solvents	[1] [2]

Table 2: Operating Parameters

Parameter	Value	Reference
pH Range	0 - 14	[1][2]
Maximum Temperature	140°F (60°C)	[1][2]
Minimum Bed Depth	24 inches	[1][2]
Service Flow Rate	2 - 5 gallons/min/cu ft	[1][2]
Operating Capacity	~12 kg/cu ft	[1][2]

Table 3: Toxicological and Ecotoxicological Data

Endpoint	Value	Notes	Reference
Acute Oral Toxicity	No data available		
Acute Dermal Toxicity	No data available		
Acute Inhalation Toxicity	No data available		
Skin Corrosion/Irritation	No data available	Not expected to be a skin irritant.	[1]
Carcinogenicity	No data available	Not classified as a carcinogen by IARC, NTP, or OSHA.	[6]
Ecotoxicity	No data available	The constituent polymer is insoluble in water.	[7][8]

Experimental Protocols

AMBERLITE™ MB-150 is a versatile tool in the laboratory. Below are detailed methodologies for two common applications.

Protocol: Deionization of Urea Solutions for 2D Gel Electrophoresis

Urea solutions used in isoelectric focusing, the first dimension of 2D gel electrophoresis, must be free of ionic impurities like cyanate, which can cause carbamylation of proteins.

AMBERLITE™ MB-150 is used to deionize these solutions immediately before use.[\[3\]](#)[\[9\]](#)

Objective: To remove ionic impurities from a concentrated urea solution.

Materials:

- Urea (high purity grade)
- AMBERLITE™ MB-150 resin
- Magnetic stirrer and stir bar
- Beaker or flask
- Filter paper (e.g., Whatman No. 1) and funnel, or a filtration system
- Ultrapure water

Methodology:

- Prepare the desired concentration of urea solution (e.g., 8 M) in a beaker or flask using high-purity urea and ultrapure water.
- Add AMBERLITE™ MB-150 resin to the urea solution at a ratio of approximately 1 g of resin per 10 mL of solution.
- Place the beaker on a magnetic stirrer and add a stir bar.
- Stir the solution gently at room temperature for 1-2 hours. Avoid vigorous stirring that could break the resin beads.
- After stirring, allow the resin beads to settle to the bottom of the beaker.
- Carefully decant or filter the deionized urea solution to separate it from the resin beads. For best results, use a vacuum filtration apparatus with filter paper.

- The deionized urea solution is now ready for use in your sample rehydration buffer. It is recommended to use the solution the same day it is prepared.
- The pH of the solution should be checked and adjusted after deionization if necessary for the specific application.[\[10\]](#)

Protocol: Covalent Immobilization of Enzymes

AMBERLITE™ MB-150 can serve as a solid support for the covalent immobilization of enzymes, which can improve their stability and reusability. This protocol is based on the immobilization of procerain B, a cysteine endopeptidase, using glutaraldehyde as a cross-linker.[\[4\]](#)[\[11\]](#)

Objective: To covalently attach an enzyme to AMBERLITE™ MB-150 beads.

Materials:

- AMBERLITE™ MB-150 beads
- Glutaraldehyde solution (e.g., 4% v/v)
- Buffer solution suitable for the enzyme (e.g., 50 mM Tris-HCl, pH 8.0)
- The enzyme to be immobilized
- Shaking incubator or orbital shaker
- Centrifuge and centrifuge tubes
- Bradford reagent or other protein assay materials

Methodology:

- Washing the Resin: Wash the AMBERLITE™ MB-150 beads thoroughly with ultrapure water to remove any preservatives or impurities.
- Activation with Glutaraldehyde:

- Suspend a known quantity of washed beads (e.g., 1 g) in a glutaraldehyde solution (e.g., 10 mL of 4% v/v in buffer).
- Incubate with gentle shaking for a predetermined time (e.g., 2-4 hours) at room temperature. This step cross-links glutaraldehyde to the resin surface.
- After incubation, separate the activated beads from the solution by centrifugation or filtration.
- Wash the activated beads extensively with the buffer solution to remove any unbound glutaraldehyde.

- Enzyme Coupling:
 - Prepare a solution of the enzyme in the appropriate buffer.
 - Add the activated and washed beads to the enzyme solution.
 - Incubate the mixture with gentle shaking for an optimized coupling time (e.g., 2-6 hours) at a suitable temperature (e.g., 4°C or room temperature) to allow the enzyme to form covalent bonds (Schiff base linkage) with the activated beads.[4][11]
- Post-Coupling Wash:
 - Separate the immobilized enzyme beads from the supernatant by centrifugation.
 - The supernatant can be collected to determine the amount of unbound protein using a protein assay (e.g., Bradford assay), which allows for the calculation of immobilization yield.
 - Wash the beads several times with the buffer to remove any non-covalently bound enzyme.
- Storage: Store the immobilized enzyme beads in a suitable buffer at 4°C until use.

The success of the immobilization can be confirmed by analyzing the beads using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Scanning Electron Microscopy

(SEM).[4][11] The activity of the immobilized enzyme should be assayed and compared to its soluble form.

Conclusion

AMBERLITE™ MB-150 is an effective mixed-bed resin for laboratory-scale deionization and a stable support for enzyme immobilization. While it presents a low overall hazard, its potential to cause serious eye irritation necessitates adherence to strict safety protocols, including the use of appropriate personal protective equipment. By following the handling guidelines and experimental protocols outlined in this guide, researchers can safely and effectively utilize AMBERLITE™ MB-150 in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrumchemical.com [spectrumchemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Immobilization of Procerain B, a Cysteine Endopeptidase, on Amberlite MB-150 Beads - PMC pmc.ncbi.nlm.nih.gov
- 5. ysi.com [ysi.com]
- 6. Testing Clean-Up Methods for the Quantification of Monosaccharides and Uronic Acids | MDPI mdpi.com
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [AMBERLITE™ MB-150: A Technical Guide to Safe Handling and Experimental Use]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1166884#amberlite-mb-150-safety-and-handling-precautions\]](https://www.benchchem.com/product/b1166884#amberlite-mb-150-safety-and-handling-precautions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com